molecular formula C19H23BrO4 B4903840 1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene

1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No.: B4903840
M. Wt: 395.3 g/mol
InChI Key: MPQKVGFOSIJYTR-UHFFFAOYSA-N
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Description

1-Bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene is a complex organic compound characterized by its bromine, methoxy, and propoxy functional groups

Properties

IUPAC Name

1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO4/c1-13-11-14(2)18(15(20)12-13)23-9-6-10-24-19-16(21-3)7-5-8-17(19)22-4/h5,7-8,11-12H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQKVGFOSIJYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCOC2=C(C=CC=C2OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene typically involves multiple steps, starting with the bromination of 2,6-dimethoxyphenol to form 1-bromo-2,6-dimethoxybenzene. This intermediate is then reacted with 3-chloropropanol to introduce the propoxy group. Finally, a Friedel-Crafts alkylation is performed to attach the 3,5-dimethylbenzene moiety.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the final product meets quality standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common. For example, reacting with nucleophiles like sodium methoxide (NaOCH₃) can replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral conditions.

  • Reduction: LiAlH₄, in anhydrous ether.

  • Substitution: NaOCH₃, in methanol.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Alkoxy or amino derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for bioactive molecules, aiding in the study of biological processes and drug discovery.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

  • 1-Bromo-2,6-dimethoxybenzene

  • 1-Bromo-2,3-dimethylbenzene

  • 1-Bromo-2,4-dimethylbenzene

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